molecular formula C13H9F2N3 B2971734 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile CAS No. 1455814-00-2

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile

Cat. No.: B2971734
CAS No.: 1455814-00-2
M. Wt: 245.233
InChI Key: CADNZWQUQIXCJV-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile is an organic compound with the molecular formula C13H9F2N3. This compound is notable for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile typically involves the reaction of 2,4-difluorobenzylamine with pyridine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(2,4-difluorophenyl)methylamino]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-11-2-1-10(12(15)6-11)8-18-13-5-9(7-16)3-4-17-13/h1-6H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNZWQUQIXCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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